molecular formula C19H12LiN3O6 B14550168 Lithium tris(4-nitrophenyl)methanide CAS No. 62122-51-4

Lithium tris(4-nitrophenyl)methanide

Cat. No.: B14550168
CAS No.: 62122-51-4
M. Wt: 385.3 g/mol
InChI Key: LPUJHHXSWLMCDO-UHFFFAOYSA-N
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Description

Lithium tris(4-nitrophenyl)methanide is a lithium salt of the tris(4-nitrophenyl)methanide anion, a highly electron-deficient aromatic system. This compound is notable for its strong electron-withdrawing nitro groups, which enhance its stability and reactivity in organometallic and coordination chemistry. It has been studied for applications in catalysis, materials science, and as a precursor for synthesizing novel coordination polymers.

Properties

CAS No.

62122-51-4

Molecular Formula

C19H12LiN3O6

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C19H12N3O6.Li/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28;/h1-12H;/q-1;+1

InChI Key

LPUJHHXSWLMCDO-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC(=CC=C1[C-](C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Deprotonation with n-Butyllithium

The primary synthetic route begins with the reaction of tris(4-nitrophenyl)methane with n-BuLi in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C). The protocol mirrors methodologies used in the synthesis of lithium-containing intermediates for battery materials and coordination complexes.

Procedure:

  • Inert Atmosphere Setup: Reactions are conducted in flame-dried glassware under nitrogen or argon to prevent moisture ingress.
  • Solvent Preparation: THF is distilled over sodium/benzophenone to ensure anhydrous conditions.
  • Substrate Addition: Tris(4-nitrophenyl)methane is dissolved in THF and cooled to −78°C using a dry ice/acetone bath.
  • n-BuLi Addition: n-BuLi (2.5 M in hexanes) is added dropwise via syringe, with vigorous stirring to ensure homogeneous mixing.
  • Reaction Quenching: The mixture is stirred for 1–2 hours before quenching with a proton source (e.g., methanol) or electrophile.

Critical Considerations:

  • Temperature Control: Maintaining subzero temperatures minimizes side reactions, such as lithium aggregation or nitro group reduction.
  • Stoichiometry: A 1:1 molar ratio of tris(4-nitrophenyl)methane to n-BuLi is optimal, though excess base may be required for complete deprotonation.

Alternative Solvent Systems

While THF is the most common solvent, diethyl ether and toluene have been explored for specific applications. For instance, toluene offers higher boiling points for reactions requiring gradual warming. However, THF’s superior solvation of lithium ions ensures faster reaction kinetics and higher yields.

Purification and Characterization

Post-synthesis purification is achieved via crystallization or column chromatography. The compound’s sensitivity to air and moisture necessitates handling in gloveboxes or Schlenk lines.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): $$ ^1H $$ and $$ ^{13}C $$ NMR in deuterated THF confirm the absence of protonated impurities.
  • X-ray Diffraction (XRD): Single-crystal XRD reveals the lithium coordination geometry, though crystallization remains challenging due to the compound’s hygroscopicity.

Optimization Strategies

Solvent and Additive Effects

Additives like hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can stabilize lithium intermediates, though they may complicate purification.

Comparative Analysis of Reaction Conditions

The table below synthesizes data from peer-reviewed studies on analogous lithium compound syntheses to infer optimal conditions for this compound:

Parameter Optimal Value Source Study
Solvent THF
Temperature −78°C to 0°C
n-BuLi Concentration 2.5 M in hexanes
Reaction Time 1–2 hours
Yield 70–85% (inferred)

Mechanistic Insights

The deprotonation mechanism involves n-BuLi abstracting a proton from the methine carbon of tris(4-nitrophenyl)methane, generating a resonance-stabilized methanide ion. The nitro groups facilitate charge delocalization, reducing lithium’s electrophilicity and enhancing stability. Side reactions, such as lithium-halogen exchange or nitro group reduction, are suppressed under rigorously anhydrous conditions.

Challenges and Limitations

  • Moisture Sensitivity: The compound rapidly hydrolyzes in air, necessitating inert handling.
  • Crystallization Difficulties: Poor solubility in non-polar solvents complicates single-crystal growth.
  • Scalability: Batch-to-batch variability in yields poses challenges for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Lithium tris(4-nitrophenyl)methanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-substituted products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to tris(4-aminophenyl)methanide.

    Substitution: The lithium atom can be substituted with other metal ions or functional groups through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides or other organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro-substituted aromatic compounds.

    Reduction: Formation of amino-substituted aromatic compounds.

    Substitution: Formation of new organometallic compounds with different metal centers.

Scientific Research Applications

Lithium tris(4-nitrophenyl)methanide has several applications in scientific research:

    Biology: Potential use in the development of biologically active molecules and as a precursor for pharmaceuticals.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which lithium tris(4-nitrophenyl)methanide exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can stabilize negative charges on reactive intermediates, facilitating various chemical transformations. The nitrophenyl groups can participate in electron-withdrawing interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from analogous β-triketonate and methanide complexes:

(a) Structural Analogues

[Tris(4-methylbenzoyl)methanide (mtbm)]: Used in lanthanoid coordination polymers (e.g., {[Ln(Rb)(mtbm)₄]₂}n, Ln = Eu³⁺, Nd³⁺). Exhibits strong luminescence with high quantum yields (Nd³⁺: Φ = 0.15%, τ = 4.2 µs) due to efficient energy transfer between Eu³⁺ and Nd³⁺ . Comparison: Unlike tris(4-nitrophenyl)methanide, mtbm lacks nitro groups, reducing electron-withdrawing effects. This difference likely impacts redox stability and ligand-field splitting in coordination complexes.

Zygocaperoside and Isorhamnetin-3-O-glycoside: Isolated from Zygophyllum fabago roots, these compounds are unrelated structurally but highlight the importance of NMR/UV spectroscopy for characterizing complex organics .

(b) Functional Analogues

β-Diketonate Complexes: Known for shorter luminescence lifetimes (e.g., Nd³⁺ β-diketonates: τ < 2 µs) compared to β-triketonates like mtbm . Inference: Tris(4-nitrophenyl)methanide, with stronger electron withdrawal, might further enhance luminescence lifetimes in lanthanoid complexes by stabilizing excited states.

Electron-Deficient Aromatic Ligands :

  • Nitro-substituted ligands (e.g., nitrobenzene derivatives) typically exhibit enhanced Lewis acidity and catalytic activity.
  • Hypothesis : Lithium tris(4-nitrophenyl)methanide could outperform methyl- or benzoyl-substituted analogues in reactions requiring strong electron-deficient sites, such as Friedel-Crafts alkylation.

Research Findings and Data Gaps

Table 1: Key Properties of Analogous Methanide Complexes

Compound Substituent Application Luminescence Quantum Yield Lifetime (µs) Reference
[Eu(Rb)(mtbm)₄]₂ 4-methylbenzoyl Coordination polymer 0.18% (Eu³⁺) 5.1
[Nd(Rb)(mtbm)₄]₂ 4-methylbenzoyl Near-infrared emitter 0.15% (Nd³⁺) 4.2
This compound 4-nitro Hypothetical catalyst Not reported Not reported

Key Observations:

  • No evidence exists for direct comparisons with nitro-substituted methanides, underscoring a critical research gap.

Critical Analysis of Evidence Limitations

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Lithium tris(4-nitrophenyl)methanide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves deprotonation of tris(4-nitrophenyl)methane using strong lithium bases (e.g., methyllithium) in anhydrous, aprotic solvents like THF or diethyl ether under inert atmospheres. Electron-withdrawing 4-nitrophenyl groups reduce the acidity of the methane proton, necessitating elevated reaction temperatures or prolonged reaction times .
  • Key Variables : Solvent polarity, base stoichiometry, and moisture control critically affect yield. Impurities from incomplete deprotonation can be minimized via iterative recrystallization in dichloromethane/hexane mixtures.

Q. How do researchers overcome challenges in characterizing this compound via NMR spectroscopy?

  • Methodology : The electron-withdrawing nitro groups deshield protons and carbons, causing broad or split peaks in 1H^1H- and 13C^{13}C-NMR. High-field NMR (≥500 MHz) with deuterated DMSO or DMF improves resolution. Paramagnetic impurities (e.g., trace metals) are mitigated by filtration through Celite® or Chelex® resins .
  • Alternative Techniques : FT-IR confirms the absence of C-H stretches near 2800 cm1^{-1}, verifying complete deprotonation. Elemental analysis (Li content) validates stoichiometry.

Advanced Research Questions

Q. What strategies address the compound’s low solubility in common organic solvents during reactivity studies?

  • Methodology : Sonication in polar aprotic solvents (e.g., DMF, DMSO) enhances solubility. Co-solvent systems (e.g., THF/DMSO 4:1 v/v) balance solubility and reactivity. For electrochemical studies, tetrabutylammonium hexafluorophosphate is added to improve ionic conductivity .
  • Limitations : High DMSO concentrations may interfere with nucleophilic reactivity. Solvent-free mechanochemical grinding (e.g., ball milling) is an emerging alternative for solid-state reactions.

Q. How does air and moisture sensitivity impact experimental reproducibility, and what handling protocols are essential?

  • Protocols : Storage in Schlenk flasks under argon or nitrogen is critical. Reaction setups should use gloveboxes (<1 ppm O2_2/H2_2O) and flame-dried glassware. Quenching residual lithium species (e.g., with degassed methanol) prevents side reactions during workup .
  • Validation : Karl Fischer titration monitors solvent dryness, while cyclic voltammetry assesses redox stability under controlled atmospheres.

Q. How can researchers resolve contradictions in reported reactivity with electrophiles (e.g., aldehydes vs. ketones)?

  • Analysis : Divergent results often arise from solvent polarity effects (stabilizing/destabilizing transition states) or competing pathways (e.g., single-electron transfer vs. polar mechanisms). Controlled experiments with deuterated substrates or radical traps (e.g., TEMPO) clarify mechanistic pathways .
  • Standardization : Reporting detailed conditions (e.g., dielectric constant, temperature gradients) ensures cross-study comparability.

Notes for Methodological Rigor

  • Error Analysis : Quantify uncertainties in elemental analysis (±0.3% for Li) and NMR integration (±5% for minor impurities) .
  • Data Presentation : Raw spectral data should be archived in supplementary materials, with processed datasets (e.g., Gaussian-fitted NMR peaks) in the main text .

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